molecular formula C22H20N4O3S2 B2537957 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-46-2

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2537957
CAS No.: 1021215-46-2
M. Wt: 452.55
InChI Key: UUUPKSMJZCQMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex multi-cyclic structure based on a 1H-pyrazolo[3,4-b]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is further elaborated with key substituents including a phenyl carboxamide group, a thiophene ring, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety, which may enhance solubility and influence pharmacokinetic properties. This combination of heterocyclic systems makes it a valuable chemical probe for investigating new therapeutic targets, particularly in areas such as kinase inhibition or targeted protein degradation. Researchers can utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex chemical entities. Its unique architecture provides a promising starting point for the development of novel bioactive molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-N-phenyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S2/c1-14-20-17(22(27)23-15-6-3-2-4-7-15)12-18(19-8-5-10-30-19)24-21(20)26(25-14)16-9-11-31(28,29)13-16/h2-8,10,12,16H,9,11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUPKSMJZCQMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=CC=C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, often referred to as a pyrazolo[3,4-b]pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential as a G protein-gated inwardly rectifying potassium (GIRK) channel activator, which plays a crucial role in various physiological processes.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N4O3S2C_{25}H_{26}N_{4}O_{3}S_{2}, with a molecular weight of approximately 494.63 g/mol. Its structure includes a unique pyrazolo[3,4-b]pyridine core fused with a tetrahydrothiophene moiety, contributing to its biological activity.

The primary mechanism through which this compound exerts its biological effects is by activating GIRK channels. Upon binding to these channels, it facilitates the influx of potassium ions into cells, which can lead to hyperpolarization and subsequent modulation of neuronal excitability and neurotransmitter release . This action makes it a candidate for therapeutic applications in conditions such as epilepsy and anxiety disorders.

Biological Activities

The biological activities associated with this compound include:

  • GIRK Channel Activation : The compound has been shown to selectively activate GIRK1/2 channels, demonstrating nanomolar potency and improved metabolic stability compared to traditional urea-based compounds .
  • Anticancer Properties : Pyrazolo[3,4-b]pyridine derivatives are known for their anticancer activities. They inhibit critical proteins involved in cancer progression, including cyclin-dependent kinases and other kinases .
  • Anti-inflammatory Effects : Compounds with similar structures have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • GIRK Channel Potency : In vitro assays demonstrated that the compound acts as a potent activator of GIRK channels with improved selectivity over other potassium channels .
  • Anticancer Activity : Research has indicated that derivatives of pyrazolo[3,4-b]pyridine can induce apoptosis in cancer cell lines through the modulation of signaling pathways .
  • Inhibition of Key Enzymes : The compound has been identified as an inhibitor of several enzymes critical for tumor growth and inflammation, suggesting its potential as a multi-target therapeutic agent .

Case Studies

Several case studies have explored the efficacy of pyrazolo[3,4-b]pyridine derivatives:

  • Study on Neuronal Excitability : A study demonstrated that activation of GIRK channels by this compound resulted in decreased neuronal excitability in animal models, supporting its use in treating neurological disorders .
  • Cancer Cell Line Analysis : Another study evaluated the effects of this compound on various cancer cell lines, showing significant reductions in cell viability and proliferation rates .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups Synthetic Method Notes
Target Compound Pyrazolo[3,4-b]pyridine 1,1-Dioxidotetrahydrothiophen-3-yl, 3-methyl, N-phenyl, 6-thiophen-2-yl ~500 (estimated) Sulfone, carboxamide, thiophene Likely involves multi-step heterocyclization
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine 1-Ethyl, 3-methyl, 6-methyl, N-phenyl 374.4 Carboxamide, alkyl groups Standard carboxamide coupling
1-(4-Fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide Pyrazolo[3,4-b]pyridine 4-Fluorobenzyl, thiophen-2-ylmethyl ~400 (estimated) Carboxamide, fluorobenzyl, thiophene Amide bond formation via activated esters
4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Tetrahydro-pyrazolo[3,4-b]pyridine 4-Aryl, 3-methyl, 6-oxo, 5-cyano ~300–350 Ketone, nitrile, aryl Ionic liquid-mediated cyclization

Key Observations

The thiophene substituent at position 6 may facilitate π-π stacking interactions in biological targets, a feature shared with the fluorobenzyl-thiophene derivative in .

Synthetic Complexity :

  • The target compound’s synthesis likely requires sequential heterocyclization and sulfonation steps, contrasting with simpler carboxamide couplings in . The use of ionic liquids (e.g., [bmim][BF₄]) for similar pyrazolo[3,4-b]pyridine syntheses suggests scalability challenges compared to conventional methods.

Spectroscopic Signatures :

  • NMR data for pyrazolo[3,4-b]pyridine derivatives (e.g., ) indicate that electron-withdrawing groups like sulfone and carboxamide would downfield-shift adjacent protons. For example, the thiophene protons in the target compound may exhibit shifts near δ 7.0–7.5 ppm, comparable to those in .

Bioactivity Implications

  • Carboxamide-containing derivatives (e.g., ) often exhibit kinase inhibition or antimicrobial activity due to hydrogen-bonding interactions.
  • Sulfone groups are common in anti-inflammatory agents (e.g., Celecoxib analogs), hinting at possible COX-2 inhibition .

Q & A

What are the key synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core in analogues of this compound?

The pyrazolo[3,4-b]pyridine core is typically synthesized via cyclocondensation or multicomponent reactions. For example:

  • Cyclocondensation : Ethyl carboxamides react with aminoisoxazoles under acidic conditions to form the bicyclic structure. Solvent selection (e.g., THF/water mixtures) and temperature control are critical for yield optimization .
  • Multicomponent Reactions : Biginelli-like reactions using aldehydes, thioureas, and acetoacetate derivatives can assemble related heterocycles, as demonstrated in pyrimidine syntheses .

How can researchers resolve discrepancies between X-ray crystallography and NMR data during structural elucidation?

Discrepancies often arise from dynamic solution behavior or crystallographic disorder. Methodological steps include:

  • High-Resolution NMR : Use 2D COSY/NOESY to confirm solution-phase conformations and detect dynamic processes .
  • Crystallographic Refinement : Re-analyze X-ray data using SHELXL to identify twinning or disorder .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted spectra .

What spectroscopic techniques are essential for confirming the structure of this compound?

Critical techniques include:

  • NMR : 1H/13C NMR confirms proton/carbon environments. The tetrahydrothiophene-1,1-dioxide moiety shows distinct sulfone-adjacent proton shifts (δ 3.0–4.0 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated vs. observed) .
  • IR : Detects carboxamide C=O stretches (~1650 cm⁻¹) .
  • X-ray Crystallography : Provides definitive structural proof, refined using SHELXL .

What methodologies are recommended for SAR studies of the thiophen-2-yl substituent?

Approaches include:

  • Bioisosteric Replacement : Substitute thiophene with furan, phenyl, or halogenated rings, followed by in vitro enzyme assays .
  • Computational Docking : Use X-ray structures (if available) to predict binding modes and guide substituent selection .
  • Parallel Synthesis : Efficiently explore substituent effects on activity, as shown in factor Xa inhibitor optimizations .

How can Design of Experiments (DoE) optimize the yield of the final cyclization step?

  • Factor Screening : Evaluate temperature, solvent polarity, and catalyst loading via central composite design .
  • In Situ Monitoring : Use HPLC or LC-MS to track reaction progress and adjust parameters in real time .
  • Example : Polar aprotic solvents (DMF, DMSO) at 80–100°C enhance cyclization efficiency .

What challenges arise in synthesizing the tetrahydrothiophene-1,1-dioxide moiety, and how are they addressed?

  • Oxidation Control : Overoxidation to sulfone derivatives requires precise stoichiometry of oxidizing agents (e.g., mCPBA).
  • Byproduct Mitigation : Column chromatography or recrystallization purifies intermediates, as demonstrated in sulfone-containing heterocycles .

How do researchers validate the purity of intermediates in multistep syntheses?

  • Analytical HPLC : Quantify impurities using C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) .
  • Melting Point Analysis : Compare observed vs. literature values for crystalline intermediates .
  • Elemental Analysis : Confirm stoichiometry for key synthetic intermediates .

What strategies improve reproducibility in scaled-up syntheses of similar pyrazolo-pyridines?

  • Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, reducing batch-to-batch variability .
  • Standardized Protocols : Document reaction parameters (e.g., cooling rates, stirring speeds) rigorously, as seen in apixaban analog syntheses .

How can computational tools predict the solubility and stability of this compound?

  • Molecular Dynamics (MD) Simulations : Model solvation free energy in aqueous/organic solvents .
  • Degradation Studies : Accelerated stability testing under high humidity/heat identifies degradation pathways .

What are the best practices for resolving low-crystallinity issues in X-ray studies?

  • Crystal Engineering : Co-crystallize with stabilizing agents (e.g., carboxylic acids) .
  • Cryocooling : Reduce thermal motion by flash-cooling crystals to 100 K during data collection .

How do researchers address conflicting bioactivity data across different assay formats?

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. enzyme inhibition assays) .
  • Buffer Optimization : Adjust ionic strength/pH to match physiological conditions, as done in kinase inhibitor studies .

What role does the sulfone group play in the compound’s physicochemical properties?

  • Polarity : Increases solubility in polar solvents (e.g., DMSO) compared to non-sulfonated analogs .
  • Conformational Rigidity : Restricts rotation around the tetrahydrothiophene ring, impacting binding entropy .

How can researchers mitigate racemization during synthesis of chiral intermediates?

  • Chiral Auxiliaries : Use enantiopure starting materials or catalysts, as shown in piperidine syntheses .
  • Low-Temperature Reactions : Limit epimerization by conducting steps below –20°C .

What are the limitations of current synthetic routes for this compound?

  • Step Count : Multistep syntheses (5+ steps) reduce overall yield .
  • Functional Group Sensitivity : Acidic/basic conditions may degrade labile groups (e.g., carboxamides) .

How are mechanistic studies conducted to elucidate the compound’s mode of action?

  • Isotopic Labeling : Incorporate 14C/3H isotopes to track metabolic pathways .
  • Kinetic Analysis : Measure substrate turnover rates using stopped-flow spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.